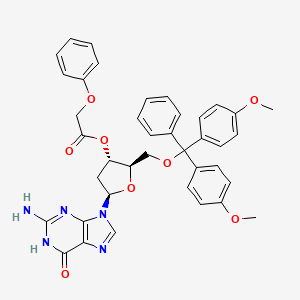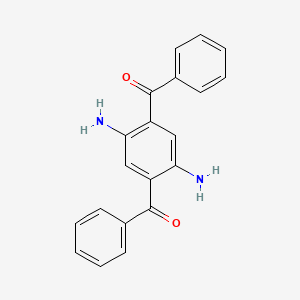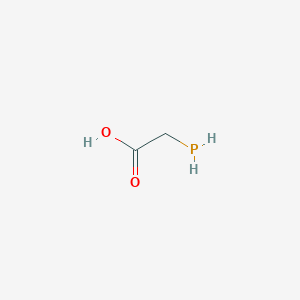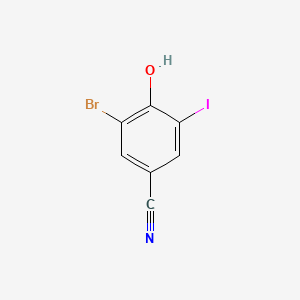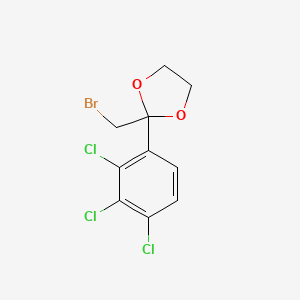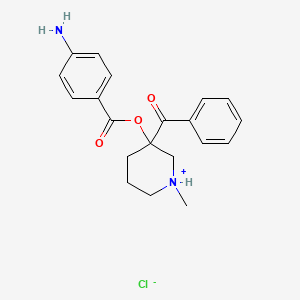
2-Ethoxy-2-oxoethyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-oxoethyl salicylate, also known as 2-ethoxy-2-oxoethyl 2-hydroxybenzoate, is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is a derivative of salicylic acid and is characterized by its ester functional group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxy-2-oxoethyl salicylate can be synthesized through the esterification of salicylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-2-oxoethyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce salicylic acid and ethyl oxalate.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Salicylic acid and ethyl oxalate.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-2-oxoethyl salicylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxy-2-oxoethyl salicylate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects . Salicylic acid inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain . The ester group allows for a controlled release of salicylic acid, enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Ethyl salicylate: Similar in structure but lacks the oxoethyl group.
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Glycol salicylate: Used in similar applications but has a different ester group.
Uniqueness: 2-Ethoxy-2-oxoethyl salicylate is unique due to its oxoethyl group, which provides distinct chemical properties and reactivity compared to other salicylate esters . This uniqueness makes it valuable in specific synthetic and therapeutic applications .
Propriétés
Numéro CAS |
27893-14-7 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(2-ethoxy-2-oxoethyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(13)7-16-11(14)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 |
Clé InChI |
OOIBKTATDVJAFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


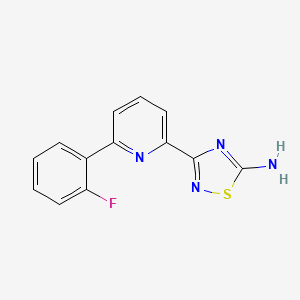
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
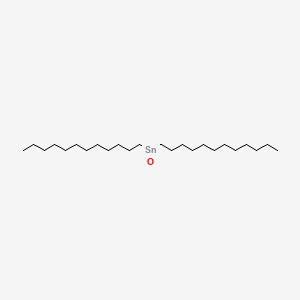

![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
